molecular formula C39H65N2+ B14275990 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium CAS No. 184659-18-5

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium

Cat. No.: B14275990
CAS No.: 184659-18-5
M. Wt: 561.9 g/mol
InChI Key: VBTWJIILNGHZNS-UHFFFAOYSA-N
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Description

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with a long docosyl chain and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through a reaction between pyridine and an alkyl halide, such as docosyl bromide, under basic conditions.

    Introduction of the Diethylamino Phenyl Group: The diethylamino phenyl group can be introduced via a Heck reaction, where 4-bromo-N,N-diethylbenzene is coupled with the pyridinium core in the presence of a palladium catalyst.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridinium or phenyl derivatives.

Scientific Research Applications

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinium core can engage in π-π stacking and cation-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(Diethylamino)ethoxy]phenyl}acetonitrile
  • 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium

Uniqueness

4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium is unique due to its long docosyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into ordered structures. This makes it particularly valuable for applications in materials science and nanotechnology.

Properties

CAS No.

184659-18-5

Molecular Formula

C39H65N2+

Molecular Weight

561.9 g/mol

IUPAC Name

4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]-N,N-diethylaniline

InChI

InChI=1S/C39H65N2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-34-40-35-32-38(33-36-40)27-26-37-28-30-39(31-29-37)41(5-2)6-3/h26-33,35-36H,4-25,34H2,1-3H3/q+1

InChI Key

VBTWJIILNGHZNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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